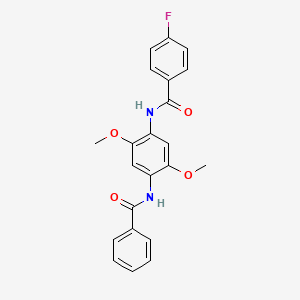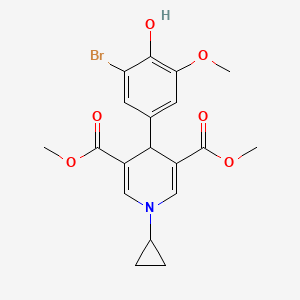![molecular formula C22H15ClO6 B3652346 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3652346.png)
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE
Overview
Description
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique chemical structure, which includes a chlorinated benzodioxole moiety and a methoxy-substituted benzo[c]chromenone core
Preparation Methods
The synthesis of 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative, in the presence of a chlorinating agent.
Coupling with Benzo[c]chromenone: The benzodioxole intermediate is then coupled with a benzo[c]chromenone derivative through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Methoxylation: The final step involves the introduction of methoxy groups at specific positions on the benzo[c]chromenone core. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorinated benzodioxole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It is also being investigated for its potential use in treating other diseases, such as neurodegenerative disorders.
Materials Science: The unique chemical structure of this compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a tool in biological research to study the effects of specific chemical modifications on biological activity and to elucidate the mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell cycle regulation and apoptosis . This inhibition leads to the disruption of cancer cell proliferation and induces programmed cell death. The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its effects.
Comparison with Similar Compounds
When compared to similar compounds, 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE stands out due to its unique combination of a chlorinated benzodioxole moiety and a methoxy-substituted benzo[c]chromenone core. Similar compounds include:
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid : This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone : This compound also contains a benzodioxole moiety but has different substituents and a distinct chemical structure.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO6/c1-25-13-2-4-15-16-5-3-14(8-19(16)29-22(24)17(15)7-13)26-10-12-6-20-21(9-18(12)23)28-11-27-20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESWACFTMGTHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC5=C(C=C4Cl)OCO5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-bromophenyl)-5-[[1-(4-hydroxyphenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3652279.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-bromobenzamide](/img/structure/B3652289.png)

![1-(2-furylmethyl)-5-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3652298.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3652303.png)
![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3652306.png)
![8-CHLORO-7-[(3-METHOXYPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3652319.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3652327.png)
![METHYL 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETATE](/img/structure/B3652343.png)
![1-[2-(2-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3652353.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3652354.png)
![1-[2-(4-METHOXYPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)INDOLE](/img/structure/B3652362.png)
![N-(2-furylmethyl)-2-{[1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3652380.png)

